7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine
Description
This quinazoline derivative features a benzyloxy group at position 7, a chloro substituent at position 2, a methoxy group at position 6, and a 1-methylpiperidin-4-ylamine moiety at position 2. Synthesized via nucleophilic substitution of a chloroquinazoline intermediate with 4-amino-1-methylpiperidine, it serves as a precursor for G9a lysine methyltransferase inhibitors . Key properties include:
- Molecular weight: 413.2 g/mol (ESI-MS: 413 [M+H]⁺)
- NMR data: Distinct aromatic protons (δ 7.46–7.26 ppm for benzyl, δ 7.13 and 6.86 ppm for quinazoline core) and piperidine signals (δ 2.97–1.71 ppm) .
- Biological role: Intermediate in developing epigenetic modulators targeting G9a, a histone methyltransferase implicated in cancer .
Properties
IUPAC Name |
2-chloro-6-methoxy-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c1-27-10-8-16(9-11-27)24-21-17-12-19(28-2)20(13-18(17)25-22(23)26-21)29-14-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXJYFMEWHHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone , a nitro-substituted aryl ketone. This compound undergoes enamine formation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield (E)-1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)-2-propen-1-one.
Reaction Conditions :
Reductive Cyclization
The enamine intermediate undergoes reductive cyclization using sodium dithionite (Na₂S₂O₄) in a mixed solvent system (e.g., ethanol/water) to form 7-benzyloxy-6-methoxy-1H-quinazolin-4-one . This step establishes the quinazoline skeleton while retaining the benzyloxy and methoxy groups.
Key Observations :
-
Reductive agents like Na₂S₂O₄ selectively reduce nitro groups to amines without affecting other functionalities.
-
Cyclization proceeds via intramolecular nucleophilic attack, forming the pyrimidine ring.
Chlorination at Position 2
Chlorination via Phosphorus Oxychloride (POCl₃)
The quinazolin-4-one intermediate is treated with POCl₃ and phosphorus pentachloride (PCl₅) to introduce chlorine at position 2, yielding 2-chloro-7-benzyloxy-6-methoxyquinazolin-4-one .
Reaction Conditions :
Mechanistic Insight :
POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the conversion of the carbonyl group at position 4 to a chloro substituent while directing electrophilic chlorination to position 2.
Amination at Position 4
Nucleophilic Aromatic Substitution (NAS)
The 4-chloro intermediate reacts with 1-methylpiperidin-4-amine under basic conditions to replace the chloro group with the piperidinylamine moiety.
Reaction Conditions :
-
Solvent: Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP)
-
Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Temperature: 90–110°C
-
Time: 12–24 hours
Challenges :
-
Steric hindrance from the 1-methylpiperidin-4-yl group necessitates prolonged reaction times.
-
Competing hydrolysis of the chloro group requires anhydrous conditions.
Alternative Pathways and Comparative Analysis
Direct Cyclization with Pre-installed Chloro Group
An alternative approach involves synthesizing 2-chloro-4-aminoquinazoline derivatives directly via cyclization of chlorinated precursors. For example, nitration of 3-benzyloxy-4-methoxyaniline followed by reaction with cyanamide and triphosgene yields a carbamide intermediate, which cyclizes with PCl₅/POCl₃ to form the 2-chloro-4-amino core.
Advantages :
Reductive Amination for 4-Amino Functionalization
The 4-amino group in 2-chloro-4-amino-6-methoxy-7-benzyloxyquinazoline can undergo reductive amination with 1-methylpiperidin-4-one using sodium cyanoborohydride (NaBH₃CN) to introduce the N-(1-methylpiperidin-4-yl) group.
Conditions :
-
Solvent: Methanol or tetrahydrofuran (THF)
-
pH: Controlled via acetic acid
-
Temperature: 25–40°C
Critical Process Parameters and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the quinazoline core or the chloro group, potentially leading to dechlorinated or hydrogenated products.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dechlorinated quinazoline, hydrogenated quinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H25ClN4O2
- Molar Mass : 412.91 g/mol
- CAS Number : 1197196-50-1
These properties suggest that the compound may interact with biological systems in complex ways, making it a candidate for various applications.
Anti-Cancer Activity
Research indicates that compounds similar to 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine exhibit significant anti-cancer properties. Specifically, studies have highlighted its potential as an inhibitor of histone lysine methyltransferases (HKMTs), which are implicated in cancer progression.
A notable study demonstrated that derivatives from this chemical class could selectively inhibit G9a, a histone methyltransferase associated with various cancers. The selective inhibition of G9a while maintaining activity against Plasmodium falciparum (the malaria-causing parasite) suggests that this compound could be developed into a dual-action therapeutic agent targeting both cancer and malaria .
Anti-Malarial Activity
The compound has shown promise in anti-malarial applications due to its ability to inhibit specific enzymes involved in the life cycle of Plasmodium species. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the quinazoline ring can enhance selectivity and potency against malaria without compromising safety profiles for human cells .
Case Study 1: G9a Inhibition and Cancer Therapy
A comprehensive study analyzed the effects of various quinazoline derivatives, including this compound, on cancer cell lines. The findings indicated that this compound significantly reduced cell viability in several cancer types, including breast and lung cancers, by inducing apoptosis through G9a inhibition. The study emphasized the need for further research into optimizing this compound for clinical use .
Case Study 2: Dual Action Against Malaria
Another pivotal study focused on the anti-malarial efficacy of similar compounds derived from the quinazoline scaffold. The results showed that these compounds could effectively inhibit the growth of Plasmodium falciparum in vitro at low nanomolar concentrations. This dual action presents a unique opportunity for developing therapies that address both cancer and malaria, which are significant global health challenges .
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine is not fully elucidated but may involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights structural variations in the quinazoline core and their impact on molecular properties:
Key Observations :
- Position 2 : Replacement of Cl with bulkier groups (e.g., 4-methyl-1,4-diazepan-1-yl in Compound 8 and TM2-115) enhances molecular weight and likely improves target binding through increased steric interactions .
- Position 7: Benzyloxy groups (Target Compound, TM2-115) are metabolically labile, whereas alkoxy chains with tertiary amines (e.g., 3-(dimethylamino)propoxy in Compound 10) improve solubility and pharmacokinetics .
- Position 4 : Piperidine-derived amines (Target Compound, TM2-115) favor G9a inhibition, while aryl amines (Vandetanib, Gefitinib) shift activity toward kinase targets like VEGFR or EGFR .
Key Findings :
- The Target Compound’s chloro and benzyloxy groups are critical for G9a inhibition, as seen in its derivative Compound 8, which achieves nanomolar potency .
- Vandetanib’s (1-methylpiperidin-4-yl)methoxy group enhances VEGFR-2 binding, while its 4-bromo-2-fluorophenyl amine moiety contributes to RET kinase inhibition .
- TM2-115 retains antimalarial activity due to its benzyloxy and diazepane groups, which may disrupt parasite histone methylation .
Biological Activity
Overview
7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique substitution pattern that may enhance its interaction with biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C22H25ClN4O2
- Molecular Weight : 412.9 g/mol
- Purity : Typically around 95% .
The precise mechanism of action for this compound is still under investigation, but it is believed to involve interactions with specific molecular targets, influencing various signaling pathways related to cell proliferation and apoptosis. The presence of the chloro and methoxy groups may enhance its binding affinity to targets such as receptor tyrosine kinases (RTKs) .
Anticancer Potential
Research indicates that quinazoline derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications in the quinazoline structure have led to enhanced inhibitory effects on epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Table 1: Comparative Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | |
| Gefitinib | MDA-MB-231 | 0.0389 | |
| Erlotinib | MDA-MB-231 | 0.003 |
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other biological activities:
Case Studies and Research Findings
A study focused on structurally similar quinazoline derivatives highlighted the importance of substitution patterns in enhancing biological activity. For example, the introduction of specific side chains significantly improved binding affinity to EGFR compared to traditional inhibitors like gefitinib and erlotinib .
In another research effort, compounds with similar scaffolds were evaluated for their ability to induce apoptosis in cancer cells. Results indicated that certain modifications led to increased caspase activation and morphological changes consistent with apoptosis at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, and how do reaction parameters influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution. A mixture of precursor 7 (1.30 g, 3.88 mmol) and 4-amino-1-methylpiperidine (1.33 g) reacts in THF with DIEA as a base under ambient conditions. Microwave irradiation (160°C, 15 min) in isopropanol with HCl facilitates subsequent substitution. Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of precursor to amine), solvent choice (THF for initial step, isopropanol for microwave), and purification via silica gel chromatography (DCM/MeOH gradient) .
- Critical Parameters : Excess amine (3 equivalents) ensures complete substitution. Microwave heating accelerates reaction kinetics, reducing side-product formation.
Q. How is the compound characterized structurally, and what spectral data confirm its identity?
- Methodology : H and C NMR, ESI-MS, and elemental analysis are standard.
- H NMR (CDCl): Peaks at δ 7.46–7.26 (benzyl aromatic protons), 5.22 (s, 2H, -OCHPh), 3.99 (s, 3H, -OCH), 2.38 (s, 3H, N-CH) confirm substituent placement.
- ESI-MS: [M+H] at m/z 413 aligns with molecular formula CHClNO .
- Validation : Cross-referencing with synthetic intermediates (e.g., compound 8 in ) ensures consistency in spectral assignments.
Advanced Research Questions
Q. What are the structure-activity relationship (SAR) insights for quinazoline derivatives targeting kinase inhibition?
- Methodology :
- Core Modifications : Replacement of the 2-chloro group with 4-methyl-1,4-diazepane (compound 8 ) enhances solubility and kinase binding affinity (e.g., PI3Kα inhibition in ).
- Substituent Effects : The 1-methylpiperidin-4-yl group at position 4 improves cellular permeability due to its basic nitrogen, while benzyloxy at position 7 modulates steric interactions with hydrophobic kinase pockets .
Q. How can discrepancies in biological activity data across studies be resolved?
- Case Study : Variability in antitumor activity (e.g., in vitro vs. in vivo models) may arise from:
- Metabolic Stability : Debrisoquine hydroxylation of the piperidine ring (, compound 9 ) affects bioavailability.
- Assay Conditions : Differences in cell lines (e.g., 3T3 fibroblasts vs. pancreatic cancer models) or serum protein binding alter effective concentrations .
Q. What experimental strategies mitigate mutagenicity risks during handling?
- Risk Assessment : Ames testing () shows mutagenicity comparable to benzyl chloride.
- Mitigation :
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- PPE : Nitrile gloves and lab coats prevent dermal exposure.
- Storage : Store at -20°C under inert gas to prevent decomposition .
Methodological Challenges and Solutions
Q. How to design in vitro assays for evaluating HDAC8 or PI3Kα inhibition?
- Assay Design :
- Enzyme Source : Recombinant HDAC8 or PI3Kα (purified via His-tag affinity chromatography).
- Substrate : Acetylated lysine peptides (HDAC8) or phosphatidylinositol (PI3Kα).
- Detection : Fluorescent (e.g., AMC release for HDAC8) or ELISA-based (PI3Kα lipid phosphorylation) readouts .
- Controls : Use vorinostat (HDAC inhibitor) or LY294002 (PI3K inhibitor) as reference compounds.
Q. What computational tools predict binding modes of quinazoline derivatives to HDAC8?
- Docking Workflow :
Protein Preparation : Retrieve HDAC8 structure (PDB: 1T69), remove water, add hydrogens.
Grid Generation : Define active site around Zn cofactor.
Ligand Docking : Use AutoDock Vina with flexible benzyloxy and piperidine groups.
- Validation : Compare docking poses with crystallographic data (e.g., MS-344 complex in ) to refine scoring functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
